Benzo[h]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
6707-23-9 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,16,17) |
InChI Key |
YIKOIBSGDCXULK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Quinoline-4-carboxylic Acid Derivatives
Key Observations:
Substituent Impact on Activity: The 4-methoxyphenyl group in QC enhances anti-inflammatory activity by mimicking NSAID pharmacophores, whereas bromophenyl derivatives prioritize antibacterial applications . Benzofuran moieties (e.g., 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid) improve antiproliferative effects, likely due to enhanced π-π stacking with DNA .
Toxicity Profiles: Benzo[f]quinoline-5-carboxylic acid exhibits higher acute toxicity (Category 4 for oral, dermal, and inhalation exposure) compared to benzo[h] isomers, possibly due to altered metabolic pathways .
Synthetic Accessibility: Microwave-assisted Doebner reactions improve yields for nitro-substituted intermediates (e.g., 2-(2-nitrophenyl)-quinoline-4-carboxylic acid), critical for scalable antibacterial agent synthesis .
Mechanistic Insights:
- QC's anti-inflammatory action correlates with reduced prostaglandin synthesis, validated by molecular docking studies showing strong binding to COX-2 (ΔG = -9.2 kcal/mol) .
- Anticancer activity in this compound derivatives may involve intercalation with DNA or topoisomerase inhibition, though exact targets require further validation .
Q & A
Q. What are the established synthetic routes for Benzo[h]quinoline-4-carboxylic acid derivatives, and what experimental conditions are critical for optimizing yield?
- Methodological Answer: this compound derivatives are commonly synthesized via condensation reactions, such as the Friedländer reaction or modifications involving ketones and isatins. For example, 2-(β-naphthyl)-benzo[h]quinoline-4-carboxylic acid was synthesized by condensing α-naphthisatin with 2-acetonaphthone under high-temperature conditions (200°C) . Key parameters include stoichiometric control of reactants, inert atmospheres to prevent oxidation, and purification via recrystallization. Reaction progress can be monitored using TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer: Characterization involves multi-step analytical validation:
- Melting point analysis to compare with literature values (e.g., discrepancies may arise from purification methods, as seen in 2-(β-naphthyl)-benzo[h]quinoline-4-carboxylic acid, where different methods led to a 20°C variation in reported melting points) .
- UV-Vis spectroscopy to confirm aromatic conjugation patterns (e.g., bathochromic shifts in salts indicate structural modifications) .
- Titration for molecular weight validation, particularly for salts or derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: While specific hazard data for this compound is limited, analogous quinoline derivatives require:
- Use of PPE (gloves, lab coats, goggles) to avoid dermal/oral exposure .
- Storage in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency protocols: Immediate rinsing with water for skin contact and consultation with safety sheets for spill management .
Advanced Research Questions
Q. How do substitution patterns on the quinoline ring influence the biological activity of this compound derivatives?
- Methodological Answer: Substituent effects are studied via systematic SAR (Structure-Activity Relationship) assays. For example:
- Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, as seen in 2-(trifluoromethyl)quinoline-4-carboxylic acid derivatives .
- Aromatic substitutions (e.g., 4-dimethylaminophenyl vs. biphenyl groups) significantly alter bioactivity. NSC201538, a benzo[g]quinoline-4-carboxylic acid derivative, showed reduced activity when substituting a 4-phenyl group with a 4-dimethylaminophenyl moiety, highlighting the importance of electron-donating/withdrawing groups .
- Experimental design: Synthesize analogues via controlled alkylation/halogenation, then test in bioassays (e.g., antimicrobial or enzyme inhibition screens) .
Q. What strategies can resolve contradictions in physicochemical data (e.g., melting points, solubility) for this compound derivatives?
- Methodological Answer: Contradictions often stem from:
- Purification methods: Recrystallization solvents (e.g., ethanol vs. DMF) can yield polymorphs with distinct melting points. For example, 2-(β-naphthyl)-benzo[h]quinoline-4-carboxylic acid showed a 248–250°C melting point after acetone/permanganate oxidation, differing from literature values due to sodium hydroxide purification .
- Analytical validation: Cross-check data using DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to identify crystalline forms .
- Standardization: Collaborate with repositories like NIST to establish reference materials .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Methodological Answer: Computational approaches include:
- Docking studies: Use software like AutoDock to predict binding affinities to target proteins (e.g., bacterial capsule biogenesis enzymes) .
- QSAR modeling: Train models on datasets of substituent effects (e.g., Hammett σ values) to prioritize synthetic targets .
- MD simulations: Analyze stability of inhibitor-target complexes over nanosecond timescales to optimize pharmacokinetics .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer: Scaling issues include:
- Exothermic reactions: Use jacketed reactors with temperature control to manage heat generation during condensation .
- Purification bottlenecks: Replace column chromatography with continuous crystallization or countercurrent extraction for cost-effective bulk processing .
- Byproduct formation: Optimize stoichiometry (e.g., ketone:isatin ratio) and employ scavengers (e.g., molecular sieves) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
